molecular formula C34H61NO13 B13734203 Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester CAS No. 104399-42-0

Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester

Cat. No.: B13734203
CAS No.: 104399-42-0
M. Wt: 691.8 g/mol
InChI Key: HNOGANIQOXBQSJ-UHFFFAOYSA-N
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Description

Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester is a complex organic compound It is characterized by its long chain of ethoxy groups and a butylamino substituent on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 4-butylaminobenzoic acid with a monomethyl ether of nonaethylene glycol . The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug or drug precursor.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester is unique due to its long chain of ethoxy groups, which can impart specific physical and chemical properties. This makes it distinct from other similar compounds like Procaine and Benzonatate, which have different structures and functional groups.

Properties

CAS No.

104399-42-0

Molecular Formula

C34H61NO13

Molecular Weight

691.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate

InChI

InChI=1S/C34H61NO13/c1-3-4-9-35-33-7-5-32(6-8-33)34(36)48-31-30-47-29-28-46-27-26-45-25-24-44-23-22-43-21-20-42-19-18-41-17-16-40-15-14-39-13-12-38-11-10-37-2/h5-8,35H,3-4,9-31H2,1-2H3

InChI Key

HNOGANIQOXBQSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

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